2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile is an organic compound with the molecular formula C11H15BFNO2 It is a derivative of nicotinonitrile, featuring a fluorine atom and a boronic ester group
Preparation Methods
The synthesis of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile typically involves the reaction of 2-fluoropyridine with boronic acid pinacol ester. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst. The product is then purified through recrystallization or column chromatography to obtain the desired compound .
Chemical Reactions Analysis
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic ester group allows for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents for these reactions include palladium catalysts for coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of fluorescent probes and imaging agents due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile involves its interaction with molecular targets through its boronic ester and fluorine groups. These interactions can lead to the formation of covalent bonds with specific biomolecules, affecting their function and activity. The compound’s ability to participate in coupling reactions also plays a role in its mechanism of action .
Comparison with Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile can be compared with other similar compounds, such as:
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound lacks the nitrile group present in this compound, which can affect its reactivity and applications.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar boronic ester group but differs in the position of the fluorine atom, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a fluorine atom, a boronic ester group, and a nitrile group, which provides a versatile platform for various chemical reactions and applications.
Properties
Molecular Formula |
C12H14BFN2O2 |
---|---|
Molecular Weight |
248.06 g/mol |
IUPAC Name |
2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H14BFN2O2/c1-11(2)12(3,4)18-13(17-11)9-5-8(6-15)10(14)16-7-9/h5,7H,1-4H3 |
InChI Key |
RTEYJCHYALQHRW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.